An In-depth Technical Guide to (R)-(-)-5-Hexen-2-ol: Chemical Properties, Structure, and Synthetic Considerations
An In-depth Technical Guide to (R)-(-)-5-Hexen-2-ol: Chemical Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-5-Hexen-2-ol is a chiral secondary alcohol that holds significance as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a stereocenter and a terminal alkene, makes it a valuable precursor for the synthesis of more complex chiral molecules, particularly in the fields of pharmaceutical and fragrance chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties, structural information, and key synthetic and safety considerations for (R)-(-)-5-Hexen-2-ol, tailored for professionals in research and drug development.
Chemical Structure and Identification
(R)-(-)-5-Hexen-2-ol is a six-carbon chain containing a hydroxyl group at the second position and a terminal double bond between the fifth and sixth carbons. The "(R)-(-)" designation indicates the specific stereochemistry at the chiral center (carbon 2) and its levorotatory optical activity.
| Identifier | Value |
| IUPAC Name | (2R)-hex-5-en-2-ol |
| CAS Number | 17397-29-4 |
| Molecular Formula | C₆H₁₂O |
| SMILES String | C--INVALID-LINK--CCC=C |
| InChI | 1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m1/s1 |
| InChI Key | LNPNXWKVAFKIBX-ZCFIWIBFSA-N |
Physicochemical Properties
A summary of the key physical and chemical properties of (R)-(-)-5-Hexen-2-ol is presented below. These properties are crucial for its handling, purification, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Weight | 100.16 g/mol | |
| Appearance | Colorless to pale yellow clear liquid | |
| Boiling Point | 130-131 °C (at 760 mmHg) | |
| Density | 0.828 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4320 | |
| Optical Rotation ([α]20/D) | -15.0° (c = 1% in chloroform) | |
| Flash Point | 43.33 °C (110.0 °F) - closed cup | |
| Water Solubility | 1.584 x 10⁴ mg/L at 25 °C (estimated) | |
| logP (Octanol/Water Partition Coefficient) | 1.130 (estimated) |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of (R)-(-)-5-Hexen-2-ol. The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for 5-Hexen-2-ol (racemic). These spectra are characterized by:
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Mass Spectrometry (Electron Ionization): A molecular ion peak (M+) at m/z = 100, with characteristic fragmentation patterns corresponding to the loss of water and alkyl fragments.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, and sharp peaks around 3075 cm⁻¹, 1640 cm⁻¹, and 910 cm⁻¹ indicative of the terminal C=C bond.
Synthesis and Purification
Synthetic Routes
A common method for the enantioselective synthesis of (R)-(-)-5-Hexen-2-ol involves the nucleophilic ring-opening of a chiral epoxide. One such route starts from (S)-(-)-propylene oxide and allylmagnesium bromide.
Caption: A generalized workflow for the synthesis of (R)-(-)-5-Hexen-2-ol.
Experimental Protocol: Illustrative Synthesis
The following is an illustrative protocol based on the Grignard reaction with an epoxide. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous diethyl ether. Allyl bromide is added dropwise to initiate the formation of allylmagnesium bromide.
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Ring-Opening Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of (S)-(-)-propylene oxide in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure (R)-(-)-5-Hexen-2-ol.
Biological and Pharmacological Context
While specific biological activities or signaling pathway involvements for (R)-(-)-5-Hexen-2-ol are not extensively documented in publicly available literature, its structural features are highly relevant in a drug development context.
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Chirality: The importance of chirality in pharmacology is well-established. Enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the availability of enantiomerically pure building blocks like (R)-(-)-5-Hexen-2-ol is critical for the synthesis of single-enantiomer drugs, which can lead to improved therapeutic indices.
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Unsaturated Alcohols as Synthons: Unsaturated alcohols are versatile intermediates in the synthesis of natural products and pharmaceuticals. The alkene moiety can be functionalized in numerous ways (e.g., epoxidation, dihydroxylation, metathesis), while the alcohol group can be oxidized, esterified, or used as a nucleophile. This dual functionality allows for the construction of complex molecular architectures. Chiral unsaturated alcohols, in particular, are valuable for introducing stereocenters early in a synthetic sequence.
Given its structure, (R)-(-)-5-Hexen-2-ol can be considered a key starting material for the stereoselective synthesis of various classes of compounds, including but not limited to, prostaglandins, macrocyclic lactones, and other complex natural products with therapeutic potential.
Safety and Handling
(R)-(-)-5-Hexen-2-ol is a flammable liquid and requires appropriate safety precautions during handling and storage.
| Safety Aspect | Information |
| GHS Pictogram | GHS02 (Flammable) |
| Signal Word | Warning |
| Hazard Statement | H226: Flammable liquid and vapor |
| Storage Class | 3 - Flammable liquids |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. |
| Incompatible Materials | Strong oxidizing agents, acids, and acid chlorides. |
Disposal should be carried out in accordance with local, state, and federal regulations for flammable organic compounds.
Conclusion
(R)-(-)-5-Hexen-2-ol is a valuable chiral building block with well-defined chemical and physical properties. Its utility in asymmetric synthesis makes it a compound of interest for researchers and professionals in drug discovery and development. While direct biological data is sparse, its structural motifs are central to the design of stereochemically pure and complex active pharmaceutical ingredients. Proper handling and adherence to safety protocols are essential when working with this flammable compound.
